molecular formula C15H12Cl2N2O3 B11700088 2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide

2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide

Cat. No.: B11700088
M. Wt: 339.2 g/mol
InChI Key: KSCBLBHBGSBALU-UHFFFAOYSA-N
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Description

2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide is an organic compound with a complex structure that includes both chlorinated aromatic rings and hydrazide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-chlorobenzohydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler, less oxidized compounds .

Scientific Research Applications

2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

2-chloro-N'-[2-(4-chlorophenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-5-7-11(8-6-10)22-9-14(20)18-19-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,20)(H,19,21)

InChI Key

KSCBLBHBGSBALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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